molecular formula C11H10N2O3S2 B2388538 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 849483-34-7

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2388538
CAS No.: 849483-34-7
M. Wt: 282.33
InChI Key: CPEKINBLOCVTBS-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a benzamide core linked to a methanesulfonyl group and a 1,3-thiazol-2-yl ring, a privileged scaffold known for its diverse biological activities. While specific studies on this exact compound are limited, its structural framework is well-represented in pharmacological research. Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and are useful as negative allosteric modulators . Furthermore, molecular hybrids containing the thiazole pharmacophore have demonstrated significant potential as antimicrobial agents, with mechanistic studies showing they can act as membrane-active compounds that disrupt fungal cell walls and membranes . The methanesulfonyl group is a common moiety in drug design that can influence a molecule's physicochemical properties and its binding to enzymatic targets. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-8(3-5-9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEKINBLOCVTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the target compound . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The antibacterial activity of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is believed to be due to its ability to disrupt bacterial cell membranes. The compound forms complexes with cell-penetrating peptides, which enhance its ability to penetrate bacterial cells and exert its antibacterial effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
This compound 4-SO₂CH₃, thiazol-2-ylamide 297.35 Under investigation -
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 2-F, thiazol-2-ylamide 236.26 Synthetic intermediate
2-(Methylamino)-N-(4-methyl-thiazol-2-yl)-... 2-CH₃NH, 5-(triazole-S) 360.45 High similarity to standard drugs
2-Nitro-N-(5-nitro-thiazol-2-yl)benzamide 2-NO₂ (benzene), 5-NO₂ (thiazole) 320.28 Antiviral (hepatitis B/C)
Filapixant Trifluoromethylpyrimidine, morpholinylmethoxy ~580 Purinoreceptor antagonist
Table 2: Crystallographic Parameters
Compound Name Planarity (Amide r.m.s. deviation) Dihedral Angles (°) Hydrogen Bonding Network Source
This compound Not reported Not reported Likely N–H···O/S interactions -
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 0.048 Å 35.28 (benzene) N–H···N dimers, C–H···O chains
2-Nitro-N-(5-nitro-thiazol-2-yl)benzamide 0.0294 Å 12.48 (thiazole) N–H···O, C–H···O chains

Biological Activity

4-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that thiazole derivatives, including this compound, exhibit potent inhibitory effects on various enzymes:

  • Carbonic Anhydrases (hCA I and II) : The compound has shown significant inhibitory activity against human carbonic anhydrases with Ki values ranging from 0.09 to 0.58 µM, indicating its potential as a therapeutic agent for conditions like glaucoma or edema .
  • Acetylcholinesterase (AChE) : It also demonstrates inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The Ki values for AChE inhibition are reported between 8.91 ± 1.65 – 34.02 ± 5.90 nM .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated MIC values in the range of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp. .
  • Antifungal Activity : It has also shown activity against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92–4.01 mM .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Interaction : The presence of the thiazole ring enhances binding affinity to target enzymes due to its electron-withdrawing properties, which facilitate better interaction with the active sites of enzymes like hCA and AChE .
  • Biochemical Pathways : Thiazole derivatives have been associated with multiple biochemical pathways that modulate cellular processes, suggesting a multifaceted mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased enzyme inhibition potency
LipophilicityEnhanced membrane permeability
Substituents on thiazoleModulation of antibacterial efficacy

For instance, modifications at the para position of the benzene ring significantly influence both enzyme inhibition and antimicrobial activity .

Case Study 1: Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives similar to this compound. One study reported that compounds with similar structures exhibited IC50 values less than those of standard drugs like doxorubicin against various cancer cell lines (Jurkat and HT-29), indicating promising anticancer activity .

Case Study 2: Antimicrobial Efficacy

A study focusing on the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives demonstrated that certain modifications led to enhanced antibacterial activity when tested in conjunction with cell-penetrating peptides (CPPs). These compounds showed potent activity against resistant strains by utilizing a dual-action mechanism involving both the thiazole and sulfonamide functionalities .

Q & A

Q. Critical Parameters :

  • Strict temperature control to avoid side reactions (e.g., sulfonyl group hydrolysis).
  • Moisture-free conditions to prevent reagent degradation.

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Verify thiazole proton signals (δ 7.2–7.8 ppm) and methanesulfonyl group (δ 3.1 ppm, singlet) .
    • ¹³C NMR : Confirm carbonyl resonance (δ ~167 ppm) and aromatic carbons.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor <5%, bond length/angle deviations within 2% of expected values .
  • HPLC-MS : Ensure molecular ion peak (m/z ~307 [M+H]⁺) and absence of impurities .

Advanced Question: How can conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) for this compound be systematically resolved?

Answer:
Contradictions often arise from pharmacokinetic (PK) or pharmacodynamic (PD) variability. Methodological strategies include:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Adjust dosing regimens if rapid metabolism is observed .
  • Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; low free fraction may explain reduced in vivo activity .
  • Target Engagement Studies : Employ bioluminescence resonance energy transfer (BRET) or surface plasmon resonance (SPR) to confirm direct target binding in physiological conditions .

Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., kinases or inflammatory mediators)?

Answer:
Mechanistic studies suggest:

  • Kinase Inhibition : Competitive binding to ATP pockets (e.g., p38 MAPK), validated via molecular docking (AutoDock Vina) and kinase inhibition assays (IC₅₀ ~0.5–2 µM) .
  • Anti-inflammatory Action : Downregulation of NF-κB and COX-2 pathways, demonstrated via luciferase reporter assays and Western blotting in macrophage models .
  • Crystallographic Evidence : Co-crystallization with target proteins (e.g., resolved using SHELX) reveals hydrogen bonding between the sulfonyl group and active-site residues .

Advanced Question: How can researchers optimize the structure-activity relationship (SAR) for enhanced target selectivity?

Answer:
SAR optimization involves systematic modifications:

  • Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the 4-position to enhance binding affinity (e.g., 4-CN derivative showed 3x higher potency) .
  • Sulfonyl Group Variations : Replace methanesulfonyl with cyclopropanesulfonyl to improve metabolic stability (t₁/₂ increased from 2.1 to 5.8 hrs in human liver microsomes) .
  • Benzamide Modifications : Fluorination at the para position increases membrane permeability (logP reduced from 2.9 to 2.3) .

Q. Validation :

  • Free Energy Perturbation (FEP) Simulations : Quantify binding energy changes post-modification.
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .

Advanced Question: What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

Answer:
Common challenges and solutions:

  • Disorder in Thiazole Rings : Use low-temperature data collection (100 K) and SHELXL’s PART instructions to model partial occupancy .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (PEG 3350 precipitant) and heavy-atom derivatization (e.g., soak in KAu(CN)₂) .
  • Twinned Crystals : Apply TwinRotMat in SHELXL to refine twinning fractions and improve R-factor convergence .

Q. Data Interpretation :

  • Electron Density Maps : Ensure Fo-Fc maps <0.3 eÅ⁻³ for reliable atomic placement.
  • Validation Tools : Use CheckCIF to flag geometric outliers (e.g., bond length outliers >4σ).

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